molecular formula C15H21NO4S B2762885 N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-4-isopropoxybenzamide CAS No. 1234991-79-7

N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-4-isopropoxybenzamide

Cat. No.: B2762885
CAS No.: 1234991-79-7
M. Wt: 311.4
InChI Key: DZHKDRYWDREZHO-UHFFFAOYSA-N
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Description

N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-4-isopropoxybenzamide is a synthetic organic compound characterized by its unique structural features, including a tetrahydrothiophene ring with a sulfone group and an isopropoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-4-isopropoxybenzamide typically involves multiple steps:

    Formation of the Tetrahydrothiophene Ring: The initial step involves the synthesis of the tetrahydrothiophene ring, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Sulfone Group: The tetrahydrothiophene ring is then oxidized to introduce the sulfone group. This can be accomplished using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Attachment of the Benzamide Moiety: The final step involves the coupling of the sulfone-containing tetrahydrothiophene with 4-isopropoxybenzoyl chloride in the presence of a base like triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-4-isopropoxybenzamide can undergo various chemical reactions, including:

    Oxidation: Further oxidation of the sulfone group can be achieved using strong oxidizing agents.

    Reduction: The compound can be reduced to its corresponding sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, particularly at the isopropoxy group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Over-oxidized sulfone derivatives.

    Reduction: Sulfide analogs.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-4-isopropoxybenzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in targeting specific enzymes or receptors.

    Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules and its effects on cellular processes.

    Materials Science: Its unique structural properties make it a candidate for developing new materials with specific electronic or optical properties.

    Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Comparison with Similar Compounds

Similar Compounds

    N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-4-methoxybenzamide: Similar structure but with a methoxy group instead of an isopropoxy group.

    N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-4-ethoxybenzamide: Similar structure but with an ethoxy group instead of an isopropoxy group.

Uniqueness

N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-4-isopropoxybenzamide is unique due to the presence of the isopropoxy group, which can influence its lipophilicity and, consequently, its biological activity and interaction with molecular targets. This structural variation can lead to differences in pharmacokinetics and pharmacodynamics compared to its analogs.

Properties

IUPAC Name

N-[(1,1-dioxothiolan-3-yl)methyl]-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4S/c1-11(2)20-14-5-3-13(4-6-14)15(17)16-9-12-7-8-21(18,19)10-12/h3-6,11-12H,7-10H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZHKDRYWDREZHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NCC2CCS(=O)(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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